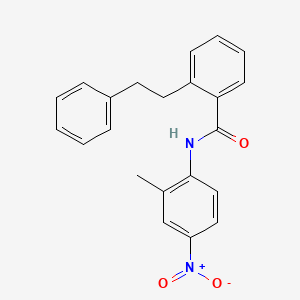
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide, commonly known as MNPEB, is a chemical compound that belongs to the class of benzamides. MNPEB has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
MNPEB exerts its therapeutic effects through the modulation of dopamine and glutamate neurotransmission. MNPEB acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of dopamine release in the brain. By blocking mGluR5, MNPEB reduces the excessive release of dopamine, thereby preventing the death of dopaminergic neurons in Parkinson's disease and reducing drug-seeking behavior in drug addiction. MNPEB also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By modulating the activity of the NMDA receptor, MNPEB improves cognitive function and memory in Alzheimer's disease.
Biochemical and Physiological Effects
MNPEB has been shown to have several biochemical and physiological effects in animal models. MNPEB has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. MNPEB has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Furthermore, MNPEB has been found to increase the levels of antioxidant enzymes, which protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
MNPEB has several advantages for lab experiments. MNPEB is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of mGluR5 in various neurological disorders. MNPEB is also highly soluble in water, which makes it easy to administer to animals in lab experiments. However, MNPEB has some limitations for lab experiments. MNPEB has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. MNPEB also has poor blood-brain barrier penetration, which limits its effectiveness in treating neurological disorders.
Future Directions
MNPEB has several potential future directions for research. One direction is to develop more potent and selective mGluR5 antagonists based on the structure of MNPEB. Another direction is to investigate the therapeutic potential of MNPEB in other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, future research could focus on improving the pharmacokinetic properties of MNPEB to enhance its efficacy in treating neurological disorders.
Synthesis Methods
MNPEB can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with benzoyl chloride and subsequent reduction with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-phenylethylamine to obtain MNPEB in high yield and purity.
Scientific Research Applications
MNPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and drug addiction. MNPEB has been shown to exhibit neuroprotective effects by preventing the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. MNPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MNPEB has been found to reduce drug-seeking behavior in animal models of drug addiction.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-15-19(24(26)27)13-14-21(16)23-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOKNLVFWUUIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

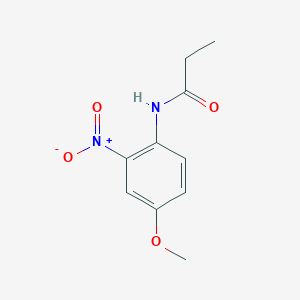

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5025822.png)
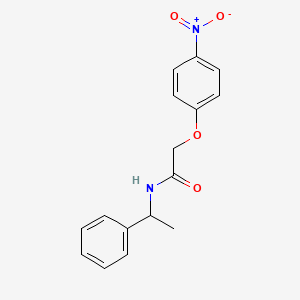
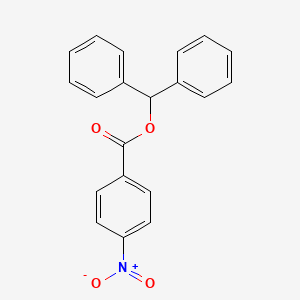
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5025849.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
![1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5025874.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5025882.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-methylbenzenesulfonamide](/img/structure/B5025888.png)
![4-(2,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5025892.png)
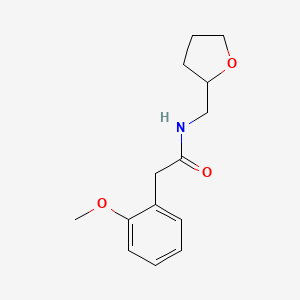
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)